Cas no 1384677-35-3 (5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride)

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a fluorinated tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of fluorine atoms at the 5- and 8-positions enhances its electronic properties and metabolic stability, making it a valuable intermediate for drug discovery. The hydrochloride salt form improves solubility and handling characteristics. This compound is particularly useful in the synthesis of bioactive molecules due to its rigid quinoline scaffold, which can influence binding affinity and selectivity in target interactions. Its well-defined structure and high purity make it suitable for use in medicinal chemistry and structure-activity relationship studies.
5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride structure
1384677-35-3 structure
Product Name:5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No:1384677-35-3
MF:C9H10ClF2N
MW:205.632208347321
CID:4596071
PubChem ID:71756160
Update Time:2025-10-21

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5,8-difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
    • 5,8-difluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
    • Z1416203177
    • 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
    • Inchi: 1S/C9H9F2N.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H
    • InChI Key: ROIKAFVLARGFTO-UHFFFAOYSA-N
    • SMILES: Cl.FC1=CC=C(C2=C1CCCN2)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Topological Polar Surface Area: 12

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride Pricemore >>

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5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride
1384677-35-3 97%
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Additional information on 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Research Brief on 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1384677-35-3): Recent Advances and Applications

5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1384677-35-3) is a fluorinated tetrahydroquinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic routes for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride, emphasizing its efficient preparation via a palladium-catalyzed C-H functionalization strategy. The researchers reported a yield of 78% with high purity (>99%), making it a viable candidate for large-scale production. The compound's structural features, including the difluoro substitution and the tetrahydroquinoline core, were identified as critical for its biological activity.

In terms of pharmacological applications, recent in vitro and in vivo studies have demonstrated the compound's efficacy as a modulator of gamma-aminobutyric acid (GABA) receptors. A preclinical study in rodent models of anxiety and epilepsy showed that 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride exhibited anxiolytic and anticonvulsant effects at low micromolar concentrations. These findings suggest its potential as a lead compound for the development of new GABAergic therapeutics.

Another notable application of this compound is in the field of antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride displayed potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride. Recent pharmacokinetic studies in animal models revealed moderate oral bioavailability (approximately 40%) and a half-life of 3.5 hours, indicating the need for further structural modifications to enhance its drug-like properties. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these limitations.

In conclusion, 5,8-Difluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1384677-35-3) represents a promising scaffold for drug discovery, with demonstrated efficacy in CNS and antimicrobial applications. Ongoing research aims to refine its pharmacological profile and explore its potential in other therapeutic areas. The compound's unique structural and functional attributes position it as a valuable tool for advancing chemical biology and medicinal chemistry research.

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